N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methyl-1,2,5-oxadiazole-3-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The compound can also interact with cellular targets, leading to the disruption of cellular processes such as DNA replication and protein synthesis. Additionally, its antioxidant properties contribute to its anti-inflammatory and anticancer activities by scavenging reactive oxygen species and inhibiting pro-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activity. Additionally, the oxadiazole ring imparts stability and enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C12H12N4O4 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O4/c1-7-11(16-20-15-7)12(18)14-13-6-8-3-4-9(17)10(5-8)19-2/h3-6,17H,1-2H3,(H,14,18)/b13-6+ |
InChI Key |
TXCPHLKQHIHYTK-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=NON=C1C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC1=NON=C1C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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